Risperidona E-Oxima

Descripción general

Descripción

Risperidone Z-oxime is a chemical compound with the following systematic name: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4 H -pyrido [1,2- a ]pyrimidin-4-one . Its molecular formula is C₂₃H₂₇FN₄O₂ , and it has a molar mass of approximately 410.48 g/mol .

Molecular Structure Analysis

The molecular structure of Risperidone Z-oxime consists of a pyrido[1,2-a]pyrimidin-4-one core with a piperidine ring and a fluorinated benzisoxazole moiety. The oxime functional group is attached to the piperidine nitrogen. The overall structure contributes to its pharmacological properties and interactions .

Chemical Reactions Analysis

Risperidone Z-oxime may undergo various chemical reactions, including hydrolysis, oxidation, and photolysis. Stability-indicating high-performance liquid chromatography (HPLC) methods can be employed to assess its degradation under different stress conditions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Función en la Química Medicinal

Las oximas, como la Risperidona E-Oxima, representan una clase importante en la química medicinal. Son reconocidas por sus amplias aplicaciones como antídotos de organofosforados (OP), medicamentos e intermediarios para la síntesis de varios derivados farmacológicos . Los estereoisómeros de oxima tienen importantes propiedades farmacológicas, y los estudios revelaron que los isómeros Z son más estables y predominantes que los isómeros E .

Antídoto para el Envenenamiento por Organofosforados

Las oximas han ganado gran popularidad debido a su capacidad de actuar como antídotos contra los agentes nerviosos. Esto se logra por su capacidad de reactivar la enzima — acetilcolinesterasa (AChE) . El envenenamiento por organofosforados sigue siendo una amenaza importante para los humanos, lo que representa casi un millón de casos de envenenamiento cada año, lo que lleva a al menos 20 000 muertes en todo el mundo .

Propiedades Antibacterianas

Las cefalosporinas basadas en oximas han surgido como una clase importante de fármacos con mayor eficacia y un amplio espectro de actividad antimicrobiana contra patógenos Gram-positivos y Gram-negativos .

Propiedades Antifúngicas

Las oximas, incluida la this compound, son conocidas por sus actividades antifúngicas .

Propiedades Antiinflamatorias

Las oximas han sido reconocidas por sus actividades antiinflamatorias .

Propiedades Antioxidantes

Las oximas también son conocidas por sus actividades antioxidantes .

Propiedades Anticancerígenas

Las oximas han sido estudiadas por sus potenciales actividades anticancerígenas .

Función en el Tratamiento de la Esquizofrenia

This compound es una impureza potencial que se encuentra en las preparaciones comerciales de risperidona

Mecanismo De Acción

Target of Action

Risperidone E-Oxime, also known as Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor activity, motivation, and reward, while the 5-HT2A receptors are implicated in various functions including mood regulation, anxiety, and cognition .

Mode of Action

Risperidone E-Oxime acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity. The drug has a higher affinity for 5-HT2A receptors, binding to them 10-20 times more strongly than to D2 receptors . This dual antagonism is thought to reduce overactivity in certain brain pathways, thereby alleviating symptoms of mental health disorders .

Biochemical Pathways

Risperidone E-Oxime’s action on D2 and 5-HT2A receptors affects several biochemical pathways. By inhibiting D2 receptors, it reduces the overactivity of central mesolimbic pathways, which are associated with positive symptoms of schizophrenia such as hallucinations and delusions . By blocking 5-HT2A receptors, it modulates the activity of mesocortical pathways, which are linked to the negative and cognitive symptoms of schizophrenia . Additionally, risperidone has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in models of neuroinflammation .

Pharmacokinetics

It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, 9-hydroxyrisperidone . The elimination of 9-hydroxyrisperidone is decreased with age . The pharmacokinetics of risperidone and 9-hydroxyrisperidone show high interindividual variability, which is partly explained by genetic polymorphisms in the CYP2D6 gene .

Result of Action

The antagonism of D2 and 5-HT2A receptors by Risperidone E-Oxime leads to a reduction in the symptoms of mental health disorders such as schizophrenia and bipolar disorder . By reducing overactivity in certain brain pathways, it can alleviate hallucinations, delusions, mood disturbances, and other symptoms associated with these conditions .

Action Environment

The action of Risperidone E-Oxime can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors such as the patient’s age, liver function, and genetic makeup . Furthermore, the drug’s efficacy and stability may be influenced by factors such as the patient’s adherence to medication, diet, and concomitant use of other medications .

Análisis Bioquímico

Biochemical Properties

Risperidone E-Oxime interacts with various enzymes and proteins. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma drug concentrations vary hugely among individuals, and are associated with the CYP2D6 phenotypes .

Cellular Effects

Risperidone E-Oxime, like its parent compound risperidone, has effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Risperidone E-Oxime exerts its effects at the molecular level through various mechanisms. It is thought to reduce overactivity in the brain through inhibition of dopaminergic D2 receptors and serotonergic 5-HT2A receptors .

Temporal Effects in Laboratory Settings

The effects of Risperidone E-Oxime over time in laboratory settings have been observed. Studies have shown that the plasma levels of Risperidone E-Oxime have great inter- and intraindividual variations .

Dosage Effects in Animal Models

In animal models, the effects of Risperidone E-Oxime vary with different dosages. Low doses of risperidone resulted in control levels of vacuous chewing movements (VCMs) after 6 months of treatment, whereas high doses of risperidone produced VCM in the same range as haloperidol .

Metabolic Pathways

Risperidone E-Oxime is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .

Propiedades

IUPAC Name |

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCINVRBDDVLDW-HPNDGRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

691007-09-7 | |

| Record name | Risperidone E-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691007097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RISPERIDONE E-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG83X8A10T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

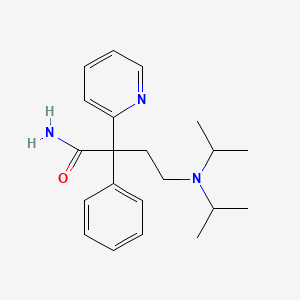

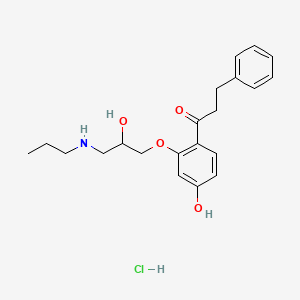

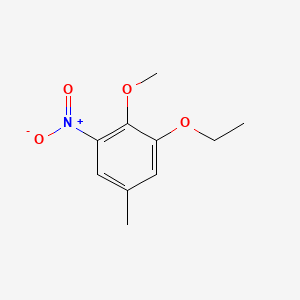

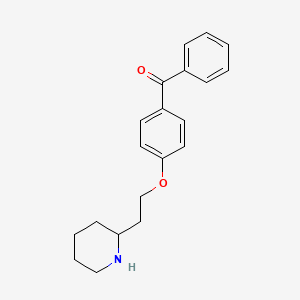

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)